3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid
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Overview
Description
RBPI-3 is a canonical poly(ADP-ribose) glycohydrolase
Scientific Research Applications
Antifungal Activity
Rhodanine-3-acetic acid derivatives, closely related to the compound , have been investigated for potential antifungal properties. The compounds' lipophilicity was analyzed, and their antifungal effects were tested against selected fungal species. Notably, a specific derivative exhibited strong inhibition against various Candida species and Trichosporon asahii, highlighting its potential as an antifungal agent (Doležel et al., 2009).
Antitumor Properties
Derivatives of the compound have been synthesized and shown to possess moderate antitumor activity against various malignant tumor cells, with specific sensitivity noted in the UO31 renal cancer cell line. This indicates a potential application in cancer treatment (Horishny & Matiychuk, 2020).
Anticancer and Pro-Apoptotic Effects
The compound and its derivatives have been synthesized and evaluated for their anticancer properties. One specific derivative demonstrated notable proapoptotic activity on melanoma cell lines, indicating its potential utility in cancer therapy (Yılmaz et al., 2015).
Antileukemic Activity
Novel hybrids of the compound have been synthesized and tested for their antileukemic properties. Some derivatives exhibited selective antiproliferative action against specific leukemia cell lines, suggesting their potential application in treating leukemia (Kryshchyshyn et al., 2020).
properties
CAS RN |
1355339-06-8 |
---|---|
Product Name |
3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid |
Molecular Formula |
C21H13Cl3N2O4S2 |
Molecular Weight |
527.82 |
IUPAC Name |
(5Z)-5-[5-Chloro-1-[(2,6-dichlorophenyl)-methyl]-1,2-dihydro-2-oxo-3H-indol- 3-ylidene]-4-oxo-2-thioxo-3-thiazolidine-propanoic acid |
InChI |
InChI=1S/C21H13Cl3N2O4S2/c22-10-4-5-15-11(8-10)17(18-20(30)25(21(31)32-18)7-6-16(27)28)19(29)26(15)9-12-13(23)2-1-3-14(12)24/h1-5,8H,6-7,9H2,(H,27,28)/b18-17- |
InChI Key |
YESAJFJEXWEXAO-ZCXUNETKSA-N |
SMILES |
O=C(O)CCN(C/1=O)C(SC1=C2C(N(CC3=C(Cl)C=CC=C3Cl)C4=C/2C=C(Cl)C=C4)=O)=S |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
RBPI-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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